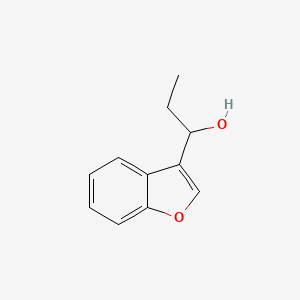

3-Benzofuran-3-yl-propan-1-ol

Description

The Benzofuran (B130515) Scaffold: Fundamental Structural and Electronic Considerations in Organic Chemistry

Benzofuran is an aromatic organic compound with the molecular formula C₈H₆O. cas.org Its structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, creating a planar and unsaturated bicyclic system. cas.org This fusion of a carbocyclic and a heterocyclic ring imparts unique structural and electronic properties that make it a valuable and versatile building block in organic synthesis. bldpharm.comcas.org

The presence of the oxygen atom within the furan ring significantly influences the electronic distribution of the molecule, affecting its reactivity and interaction with biological targets. cas.org The electronic nature of substituents attached to the benzofuran skeleton can greatly affect its chemical and biological properties. bldpharm.com This inherent versatility has made the benzofuran nucleus a common motif in a plethora of natural products, including alkaloids and terpenoids, many of which exhibit potent biological activities. cas.org Consequently, the benzofuran scaffold is of great interest in medicinal chemistry and drug discovery, with derivatives showing a wide spectrum of pharmacological activities, such as antimicrobial, antitumor, anti-inflammatory, and antiviral properties. chemsrc.com

| Property | Value |

| Compound Name | Benzofuran |

| Molecular Formula | C₈H₆O |

| Molecular Weight | 118.13 g/mol |

| Structure | A benzene ring fused to a furan ring |

| Key Features | Planar, unsaturated, aromatic |

Contextualizing 3-Benzofuran-3-yl-propan-1-ol within Benzofuran-Derived Alcohols Research

Benzofuran-derived alcohols represent a significant class of compounds within the broader family of benzofuran derivatives. The hydroxyl group can act as a key functional handle for further synthetic transformations or can be crucial for binding to biological targets. Research into the synthesis of natural products containing benzofuran rings has seen a remarkable increase, with many of these complex molecules featuring alcohol moieties. chemsrc.com

For instance, the synthesis of certain iboga alkaloid analogues involves a benzofuran alcohol intermediate, which was prepared via a Sonogashira coupling reaction with 3-butyn-1-ol. chemsrc.com Another study details the synthesis of an (E)-allyl alcohol derivative of a benzofuran, achieved through the reduction of an ester. These examples underscore the importance of synthetic routes to access benzofuran alcohols as key intermediates or as final target molecules with potential biological applications.

The specific compound, this compound, features a propanol (B110389) side chain attached to the C3 position of the benzofuran ring. While detailed research on this exact molecule is not widely available in the public domain, its structure places it firmly within this area of study. The synthesis of such a compound could potentially be achieved through various established methods in organic chemistry, such as the reduction of a corresponding carboxylic acid or ester, like 3-(benzofuran-3-yl)propanoic acid, or through coupling reactions.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 200886-26-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Side Chain | Propan-1-ol at the C3 position |

Overview of Current Academic Research Trajectories for Benzofuran-Substituted Propanols

The academic interest in benzofuran derivatives is largely driven by their potential as biologically active agents. Research trajectories for substituted benzofurans, including those with propanol side chains, are often aligned with the discovery of new therapeutic agents.

A major focus of current research is the development of novel and efficient synthetic methodologies to construct the benzofuran core and to introduce a variety of substituents. Strategies such as palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and one-pot syntheses are continuously being refined to allow for the creation of diverse libraries of benzofuran derivatives for biological screening. chemsrc.com

The exploration of benzofuran-substituted alkanols, including propanols, is often aimed at developing compounds with specific pharmacological profiles. For example, research has shown that certain 2-arylbenzofuran derivatives can act as inhibitors of enzymes implicated in Alzheimer's disease. Other studies have identified benzofuran derivatives as potent antiviral agents by acting as STING agonists, thereby inducing an immune response. The introduction of a flexible propanol side chain, as seen in this compound, can influence properties like solubility and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. Therefore, the synthesis and study of such compounds are a logical extension of the ongoing quest for new benzofuran-based therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(1-benzofuran-3-yl)propan-1-ol |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)9-7-13-11-6-4-3-5-8(9)11/h3-7,10,12H,2H2,1H3 |

InChI Key |

UTYWAJRAAODMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=COC2=CC=CC=C21)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of 3 Benzofuran 3 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. For 3-Benzofuran-3-yl-propan-1-ol, the ¹H NMR spectrum would be expected to exhibit characteristic signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the aliphatic protons of the propan-1-ol side chain.

The aromatic region would likely display a complex multiplet pattern arising from the four protons on the benzene (B151609) ring of the benzofuran moiety. The specific chemical shifts and coupling patterns would be dependent on the electronic effects of the fused furan (B31954) ring. The proton at position 2 of the furan ring would typically appear as a distinct singlet or a narrow multiplet.

The propyl chain protons would present as three distinct signals. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would be expected to appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The methylene protons beta to the hydroxyl group (-CH₂-) would likely be observed as a multiplet, resulting from coupling to the adjacent methylene groups. The methylene protons attached to the benzofuran ring (-Ar-CH₂-) would also appear as a triplet. The hydroxyl proton (-OH) would typically be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.20 - 7.80 | Multiplet | - |

| Furan-H (C2) | ~7.50 | Singlet | - |

| -CH₂-Ar | ~2.80 | Triplet | ~7.5 |

| -CH₂- | ~1.90 | Multiplet | ~7.5 |

| -CH₂-OH | ~3.70 | Triplet | ~6.5 |

| -OH | Variable | Broad Singlet | - |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the case of this compound, a total of 11 distinct carbon signals would be anticipated, corresponding to the eight carbons of the benzofuran core and the three carbons of the propyl side chain.

The aromatic region of the ¹³C NMR spectrum would show multiple signals for the benzofuran ring carbons. The chemical shifts of these carbons are influenced by the heteroatom and the substitution pattern. The carbon atoms of the benzene ring would appear in the typical aromatic region, while the carbons of the furan ring would have their own characteristic shifts.

The aliphatic region would contain three signals corresponding to the propyl chain. The carbon bearing the hydroxyl group (-CH₂OH) would be the most downfield of the aliphatic carbons. The other two methylene carbons (-CH₂- and -Ar-CH₂-) would appear at higher field strengths.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic-C | 120 - 160 |

| Aromatic-CH | 110 - 130 |

| Furan-C | 100 - 150 |

| -CH₂-Ar | ~25 |

| -CH₂- | ~32 |

| -CH₂-OH | ~62 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for confirming the connectivity within the propan-1-ol side chain, showing correlations between the -CH₂-Ar, -CH₂-, and -CH₂-OH protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for each of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the point of attachment of the propyl chain to the benzofuran ring and for assigning the quaternary carbon signals. For instance, correlations between the -Ar-CH₂- protons and carbons of the benzofuran ring would definitively establish the substitution pattern.

Theoretical NMR Analysis Utilizing Gauge-Independent Atomic Orbital (GIAO) Method

Computational chemistry offers powerful tools for predicting NMR parameters, which can then be compared with experimental data to aid in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. By performing GIAO calculations, it is possible to obtain theoretical ¹H and ¹³C NMR spectra for a proposed structure. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the assigned structure. This theoretical analysis can be particularly valuable in distinguishing between possible isomers or in assigning signals in complex spectral regions.

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad and strong absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propyl chain would be observed as strong absorptions just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations of the benzofuran ring would give rise to several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching vibration for the primary alcohol would be expected in the range of 1050-1260 cm⁻¹.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene ring would appear in the fingerprint region (below 900 cm⁻¹), and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol) | 1050 - 1260 | Strong |

| Aromatic C-H Bending (o.o.p.) | 700 - 900 | Medium to Strong |

Note: The predicted values are estimates and can vary based on the sample preparation and experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

The Fourier Transform Raman (FT-Raman) spectrum of this compound provides significant insights into the vibrational modes of the molecule, complementing infrared data. The analysis of the Raman spectrum is crucial for understanding the structural characteristics of the benzofuran ring and the propanol (B110389) side chain.

The FT-Raman spectrum is expected to be dominated by vibrations of the benzofuran nucleus due to its higher polarizability compared to the aliphatic side chain. Key vibrational modes anticipated in the FT-Raman spectrum include:

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene part of the benzofuran ring are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₂ groups in the propanol side chain are predicted to be in the 3000-2850 cm⁻¹ range.

C=C Stretching of the Benzofuran Ring: Strong bands corresponding to the C=C stretching vibrations of the aromatic and furan rings are expected between 1600 cm⁻¹ and 1400 cm⁻¹.

Ring Stretching and Deformation: Vibrations associated with the stretching and deformation of the entire benzofuran ring system typically produce a series of bands in the 1400-1000 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the furan ring and the alcohol group are also expected in the fingerprint region.

The following table outlines the expected prominent FT-Raman bands for this compound based on the analysis of related benzofuran compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 3000 - 2850 | Aliphatic C-H Stretching |

| 1610 - 1580 | C=C Aromatic Ring Stretching |

| 1480 - 1440 | C=C Furan Ring Stretching |

| 1380 - 1350 | CH₂ Bending |

| 1250 - 1200 | C-O-C Asymmetric Stretching of Furan |

| 1020 - 1000 | Ring Breathing Mode |

| 850 - 750 | C-H Out-of-plane Bending |

Experimental and Theoretical Vibrational Assignments and Potential Energy Distribution (PED)

A detailed understanding of the vibrational modes of this compound can be achieved by combining experimental spectroscopic data with theoretical calculations, often employing Density Functional Theory (DFT). The Potential Energy Distribution (PED) analysis provides a quantitative assignment of the vibrational modes by indicating the contribution of different internal coordinates to each normal mode of vibration.

Theoretical calculations, for instance using the B3LYP functional with a suitable basis set, can predict the vibrational frequencies and intensities. These calculated frequencies are often scaled to better match the experimental values. The PED analysis then allows for a precise assignment of each band in the FT-IR and FT-Raman spectra.

For this compound, the PED analysis would be expected to show:

High-frequency region (3100-2850 cm⁻¹): The C-H stretching modes of the aromatic ring and the aliphatic side chain are typically pure modes with PED values close to 100%.

Mid-frequency region (1600-1000 cm⁻¹): This region contains complex vibrations resulting from the coupling of C=C stretching, C-C stretching, C-O stretching, and in-plane bending modes of the benzofuran ring and the propanol side chain. The PED for these modes would show contributions from multiple internal coordinates.

Low-frequency region (below 1000 cm⁻¹): This region is characterized by ring deformation modes and out-of-plane bending vibrations, which are also often coupled.

A representative, albeit theoretical, PED analysis for some key vibrational modes is presented in the table below.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contributions) |

| 3085 | ~3080 (Raman) | ν(C-H) aromatic (98%) |

| 2945 | ~2940 (Raman) | νas(CH₂) propyl (95%) |

| 1595 | ~1590 (Raman) | ν(C=C) aromatic (85%) + δ(C-C-C) (10%) |

| 1450 | ~1455 (Raman) | ν(C=C) furan (70%) + δ(C-H) (20%) |

| 1230 | ~1225 (IR) | νas(C-O-C) furan (65%) + ν(C-C) (25%) |

| 1050 | ~1045 (IR) | ν(C-O) alcohol (75%) + ν(C-C) (15%) |

| 750 | ~745 (IR) | γ(C-H) aromatic oop (90%) |

Abbreviations: ν - stretching; νas - asymmetric stretching; δ - in-plane bending; γ - out-of-plane bending; oop - out-of-plane.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of this compound is primarily determined by the benzofuran chromophore. The propanol side chain acts as an auxochrome and is expected to have a minor effect on the position of the absorption maxima. The electronic transitions are typically of the π → π* type, arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. It is also possible to observe n → π* transitions, although these are generally weaker.

Based on studies of similar benzofuran derivatives, the absorption maxima (λmax) for this compound are expected in the ultraviolet region. The fluorescence emission spectrum, obtained by exciting the molecule at its absorption maximum, will provide information about the energy of the first excited singlet state. The emission maximum (λem) is typically at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

The expected electronic transition data is summarized in the table below.

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Fluorescence λem (nm) | Transition Type |

| Hexane | ~250, ~280 | ~10,000, ~5,000 | ~310 | π → π |

| Ethanol | ~252, ~283 | ~11,000, ~5,500 | ~315 | π → π |

| Acetonitrile | ~251, ~282 | ~10,500, ~5,200 | ~313 | π → π* |

Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption and emission bands of a substance when the polarity of the solvent is changed. This behavior can provide valuable information about the change in the dipole moment of the molecule upon electronic excitation.

For this compound, an increase in solvent polarity is expected to cause a slight red shift (bathochromic shift) in the π → π* absorption and emission bands. This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state.

The change in the dipole moment from the ground state (μg) to the excited state (μe) can be estimated using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function. A positive solvatochromism (red shift with increasing polarity) indicates that the excited state is more polar than the ground state (μe > μg).

The solvatochromic behavior of this compound in different solvents is predicted in the following table.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Fluorescence λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | ~280 | ~310 | ~3400 |

| Dichloromethane | 8.93 | 1.424 | ~282 | ~314 | ~3550 |

| Ethanol | 24.55 | 1.361 | ~283 | ~315 | ~3580 |

| Acetonitrile | 37.5 | 1.344 | ~282 | ~313 | ~3480 |

| Water | 80.1 | 1.333 | ~285 | ~320 | ~3800 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry would be a common method.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₂O₂), which is 176.21 g/mol . The fragmentation of the molecular ion is expected to follow characteristic pathways for both alcohols and benzofuran derivatives.

Key expected fragmentation pathways include:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway for primary alcohols. This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 145.

Loss of Water: Dehydration, the loss of a water molecule (18 Da), is another common fragmentation for alcohols, which would produce a peak at m/z 158.

Cleavage of the Propyl Chain: Fragmentation can occur at different points along the propyl side chain. For example, cleavage of the bond between the benzofuran ring and the propyl chain could lead to the formation of a benzofuranylmethyl cation (m/z 131).

Fragmentation of the Benzofuran Ring: The benzofuran ring itself can undergo fragmentation, often involving the loss of CO (28 Da) to form a stable ion.

The predicted major fragments in the mass spectrum of this compound are listed in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 176 | [C₁₁H₁₂O₂]⁺ | (Molecular Ion) |

| 158 | [C₁₁H₁₀O]⁺ | H₂O |

| 145 | [C₁₀H₉O]⁺ | CH₂OH |

| 131 | [C₉H₇O]⁺ | C₂H₅OH |

| 118 | [C₈H₆O]⁺ | C₃H₆O |

| 115 | [C₉H₇]⁺ | C₂H₅O₂ |

| 91 | [C₇H₇]⁺ | C₄H₅O₂ |

Computational Chemistry and Quantum Mechanical Analysis of 3 Benzofuran 3 Yl Propan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties. For benzofuran (B130515) derivatives, DFT studies are instrumental in elucidating their chemical behavior. physchemres.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed combination for organic molecules, including benzofuran derivatives, is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. semanticscholar.orgnih.govresearchgate.net

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, offering a high degree of accuracy for a wide range of molecular systems. semanticscholar.org

6-311++G(d,p): This is a Pople-style triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of atomic orbitals and improving the accuracy of bond angle and molecular geometry calculations. semanticscholar.orgnih.gov

This level of theory has been shown to provide reliable results for the geometric parameters, vibrational frequencies, and electronic properties of various benzofuran compounds. semanticscholar.orgrsc.org

Before calculating molecular properties, the geometry of 3-Benzofuran-3-yl-propan-1-ol must be optimized to find its most stable, lowest-energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For a molecule with a flexible side chain like this compound, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) by rotating around single bonds. The total energy of each conformer is calculated, and the one with the lowest energy is identified as the global minimum, representing the most stable conformation of the molecule. nih.gov For instance, studies on similar structures have shown that variations in dihedral angles can lead to different conformers, with the most stable one being identified by its lower total energy value. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. longdom.org Conversely, a small gap indicates a molecule is more reactive.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, providing quantitative measures of molecular reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Note: This table describes the general application of these descriptors in computational studies.

For various benzofuran derivatives studied at the B3LYP/6-311G(d,p) level, the HOMO-LUMO gap has been a key focus for understanding their electronic behavior and potential applications. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, corresponding to likely sites for electrophilic attack (e.g., around oxygen atoms).

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack (e.g., around acidic hydrogen atoms).

Green Regions: Represent areas of neutral or zero potential.

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the furan (B31954) ring and the hydroxyl group, making them susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its acidic nature. researchgate.netsci-hub.seresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). nih.gov

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide insights into the nature of chemical bonding. They map the spatial localization of electrons, helping to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net

ELF: The ELF value ranges from 0 to 1. Regions with a high ELF value (close to 1) correspond to areas where electron pairs are highly localized, such as covalent bonds and lone pairs.

LOL: Similar to ELF, LOL analysis also visualizes electron localization. The color-coded maps generated from ELF and LOL studies provide a clear picture of bonding patterns and electron pair distributions within the molecule. researchgate.net

These studies can confirm the covalent nature of bonds and identify regions of high electron density, offering a deeper understanding of the electronic structure beyond simple orbital descriptions. researchgate.net

Fukui Function Analysis for Identifying Reactive Sites

Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netfaccts.de The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

For this compound, the Fukui functions can be calculated to predict its chemical reactivity. The analysis involves calculating the electron densities of the neutral molecule, its cation, and its anion. From these, the condensed Fukui functions for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0) can be determined for each atomic site.

Based on the known electronic properties of the benzofuran ring system and the attached propanol (B110389) side chain, a qualitative prediction of the reactive sites can be made. The benzofuran moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. Theoretical studies on related benzofused heterocyclic systems have shown that the C2 position of the furan ring is often the most reactive site for electrophilic substitution. semanticscholar.org

The oxygen atom of the hydroxyl group in the propanol side chain is expected to be a primary site for nucleophilic attack due to its lone pairs of electrons. Conversely, the carbon atom attached to the hydroxyl group would be a likely site for electrophilic attack.

A hypothetical condensed Fukui function analysis for selected atoms of this compound is presented in the table below. The values are illustrative and based on general principles of reactivity for such functional groups.

| Atomic Site | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| C2 (Benzofuran) | 0.18 | 0.05 | 0.12 |

| C7a (Benzofuran Bridgehead) | 0.08 | 0.03 | 0.06 |

| O1 (Hydroxyl) | 0.09 | 0.25 | 0.17 |

| Cα (Propanol Chain) | 0.12 | 0.08 | 0.10 |

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ruc.dknih.gov These theoretical predictions can be invaluable in the structural elucidation of new compounds and in the interpretation of experimental data.

For this compound, the 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can provide a theoretical spectrum that can be compared with experimental data. The accuracy of these predictions is often high, with good correlation between calculated and experimental values. researchgate.net

Similarly, the vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as O-H stretching, C-H stretching, and the vibrations of the benzofuran ring. While there is often a systematic overestimation of the vibrational frequencies in DFT calculations, scaling factors can be applied to improve the agreement with experimental data. researchgate.net

The following tables present hypothetical predicted spectroscopic data for this compound, based on typical values for similar molecular structures.

Predicted 1H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| OH | ~1.5-2.5 |

| CH2-OH | ~3.6-3.8 |

| Ar-H (Benzofuran) | ~7.1-7.6 |

Predicted 13C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH2-OH | ~60-65 |

| Aromatic C (Benzofuran) | ~110-155 |

Predicted Major IR Absorption Bands (cm-1)

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| O-H stretch (alcohol) | ~3300-3400 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-O stretch (alcohol) | ~1050-1150 |

Thermodynamic Function Calculations from Vibrational Frequencies

The vibrational frequencies obtained from DFT calculations can be used to determine various thermodynamic functions of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. nih.govsemanticscholar.orgnih.gov These calculations are based on the principles of statistical mechanics, where the vibrational partition function is derived from the calculated vibrational modes.

For this compound, the thermodynamic properties can be calculated using the harmonic oscillator model. While this model has its limitations, it provides a good approximation for many molecules, especially at standard conditions. The calculated thermodynamic data can be useful in predicting the spontaneity of reactions involving the compound and in understanding its stability. researchgate.net

The table below shows illustrative thermodynamic data for this compound at a standard temperature of 298.15 K.

| Thermodynamic Property | Calculated Value |

|---|---|

| Enthalpy (H°) | (Value in kJ/mol) |

| Entropy (S°) | (Value in J/mol·K) |

| Gibbs Free Energy (G°) | (Value in kJ/mol) |

| Heat Capacity (Cv) | (Value in J/mol·K) |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and assessing the stability of different conformers. mdpi.commdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for all the atoms in the system over a certain period. This allows for the observation of how the molecule moves and changes its shape over time.

The propanol side chain of this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can help identify the most stable or low-energy conformations of the molecule. mdpi.com This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as the conformation can significantly influence its binding affinity.

The stability of different conformers can be assessed by analyzing the potential energy of the system over the course of the simulation. Lower potential energies generally correspond to more stable conformations. The results of an MD simulation can be visualized as a trajectory, which shows the movement of the atoms over time, and can also be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to monitor conformational changes.

Computational Docking Studies for Elucidating Molecular Interaction Mechanisms

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might bind to a biological target, such as a protein receptor or an enzyme. nih.govresearchgate.netnih.gov

For this compound, docking studies could be performed to investigate its potential as an inhibitor for various enzymes. The benzofuran scaffold is present in many biologically active compounds, and derivatives have been studied as inhibitors of targets like glycogen synthase kinase 3β (GSK-3β), phosphoinositide 3-kinases (PI3K), and lysine-specific demethylase 1 (LSD1). nih.govresearchgate.net

A typical docking study would involve the following steps:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).

Preparing the 3D structure of this compound and optimizing its geometry.

Using a docking program to place the ligand into the active site of the protein in various orientations and conformations.

Scoring the different poses based on their predicted binding affinity, which is an estimation of the binding free energy.

The results of a docking study can reveal the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl group of the propanol side chain could act as a hydrogen bond donor or acceptor, while the benzofuran ring could engage in hydrophobic and π-stacking interactions with the amino acid residues in the active site.

The table below summarizes hypothetical docking results of this compound with a generic kinase active site, illustrating the types of interactions that might be observed.

| Interaction Type | Interacting Residue | Ligand Group Involved |

|---|---|---|

| Hydrogen Bond | Aspartic Acid | Hydroxyl group |

| Hydrogen Bond | Lysine | Benzofuran oxygen |

| Hydrophobic Interaction | Leucine | Benzofuran ring |

| π-Stacking | Phenylalanine | Benzofuran ring |

Mechanistic Studies of Chemical Reactions Involving 3 Benzofuran 3 Yl Propan 1 Ol and Its Precursors

Elucidation of Cyclization Mechanisms in Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring, a critical step in the synthesis of 3-Benzofuran-3-yl-propan-1-ol, can be achieved through various cyclization strategies, with intramolecular processes being the most common. The specific mechanism is highly dependent on the nature of the precursor and the reaction conditions employed.

One of the most extensively studied mechanisms is the acid-catalyzed cyclization of acetal precursors . In this process, the substrate is first protonated under acidic conditions, which is followed by the elimination of a leaving group, such as methanol, to form a reactive oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to forge the C-C bond and close the five-membered ring. A subsequent elimination step then leads to the formation of the benzofuran core. wuxiapptec.com

Transition metal-catalyzed cyclizations offer a powerful alternative for benzofuran synthesis. Palladium-catalyzed intramolecular C-H functionalization is a prominent example. In a typical catalytic cycle, an oxidative addition of an aryl halide or triflate to a Pd(0) complex initiates the process. This is followed by coordination of the alkene moiety of the precursor and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final step is often a β-hydride elimination to regenerate the catalyst and yield the cyclized product. acs.org Another important palladium-catalyzed route is the intramolecular Heck reaction, which involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. chim.itwikipedia.org The mechanism proceeds through oxidative addition, migratory insertion, and β-hydride elimination steps. wikipedia.org

Oxidative cyclization reactions provide another avenue to the benzofuran nucleus. For instance, the palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has been shown to be an effective method. nih.gov These reactions often involve the direct functionalization of a C-H bond, where the transition metal catalyst facilitates the formation of the C-O bond of the furan (B31954) ring.

The table below summarizes some common cyclization strategies and their key mechanistic features.

| Cyclization Strategy | Key Mechanistic Steps | Typical Precursors |

| Acid-Catalyzed Cyclization | Protonation, Formation of Oxonium Ion, Nucleophilic Attack, Elimination | Aryl Ether Acetals |

| Palladium-Catalyzed Intramolecular Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | o-Alkenyl Aryl Halides |

| Palladium-Catalyzed C-H Functionalization | C-H Activation, Reductive Elimination | o-Alkenylphenols |

| Copper-Catalyzed Cyclization | Coordination, Intramolecular Nucleophilic Attack, Isomerization | Salicylaldehydes and Alkenes |

Rearrangement Pathways of Benzofuran Precursors and Intermediates

The synthesis of 3-substituted benzofurans can sometimes be accompanied by rearrangement reactions, which can either be a desired transformation or an unforeseen side reaction. Understanding these pathways is crucial for controlling the final product structure.

A notable example is the rearrangement of 2-hydroxychalcones . Under specific reaction conditions, these precursors can be selectively transformed into different benzofuran isomers. nih.gov The reaction proceeds through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. Depending on the conditions, this intermediate can then rearrange to yield either 3-acylbenzofurans or 3-formylbenzofurans. nih.gov This strategy highlights how reaction conditions can be tuned to control the rearrangement pathway and achieve the desired substitution pattern.

Another intriguing rearrangement is the nih.govnih.gov-sigmatropic rearrangement . For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides can proceed through a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which is then followed by a substituent migration to yield highly substituted benzofurans. rsc.orgrsc.org This pathway involves the formation of dearomatized intermediates and subsequent substituent shifts to arrive at the final aromatic product. rsc.org

In some cases, the formation of 2-substituted benzofurans can involve a nih.govacs.org-aryl migration . This has been proposed in reactions of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones, where the initial alkoxide intermediate can undergo a temperature-dependent nih.govacs.org-aryl migration to form the 2-substituted benzofuran.

The following table outlines some of the key rearrangement pathways observed in benzofuran synthesis.

| Rearrangement Type | Precursor/Intermediate | Key Transformation |

| Chalcone (B49325) Rearrangement | 2-Hydroxychalcones | Selective formation of 3-acyl or 3-formyl benzofurans via a 2,3-dihydrobenzofuran intermediate. nih.gov |

| nih.govnih.gov-Sigmatropic Rearrangement | 2,6-Disubstituted phenols and alkynyl sulfoxides | Formation of highly substituted benzofurans through a charge-accelerated rearrangement and subsequent substituent migration. rsc.orgrsc.org |

| nih.govacs.org-Aryl Migration | Alkoxide intermediates from 1-(2-hydroxyphenyl)-2-chloroethanones | Formation of 2-substituted benzofurans through the migration of the aryl group. |

Analysis of Regioselectivity and Stereoselectivity in Benzofuran Synthesis

The synthesis of specifically substituted benzofurans like this compound requires precise control over regioselectivity and, where applicable, stereoselectivity.

Regioselectivity in benzofuran synthesis often arises when the aromatic precursor has multiple potential sites for cyclization. In classical Friedel-Crafts-type cyclizations , the regiochemical outcome is often governed by both steric and electronic factors. For instance, when both ortho positions of a phenoxycarbonyl compound are unsubstituted, cyclization typically favors the sterically less-hindered position. nsf.gov However, in cases where steric hindrance is not a dominant factor, mixtures of regioisomers can be common. nsf.gov Quantum mechanical analyses, such as examining the Highest Occupied Molecular Orbital (HOMO) and calculating reaction energy profiles, can be employed to predict the regioselectivity of acid-catalyzed cyclizations. wuxiapptec.com

In transition metal-catalyzed reactions, the regioselectivity can be influenced by the nature of the catalyst, ligands, and substrates. For example, in the intramolecular Heck reaction, the cyclization typically occurs to form the more stable five- or six-membered ring. The regioselectivity of palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to be highly selective, with exclusive formation of a single regioisomer in certain cases. nih.gov

Stereoselectivity becomes a critical consideration when a chiral center is formed during the synthesis. The development of asymmetric catalytic systems has enabled the synthesis of enantiomerically enriched benzofuran derivatives. For instance, the use of chiral palladium complexes in intramolecular Heck reactions can lead to the formation of products with high enantioselectivity. wikipedia.org Similarly, enantioselective [3+2] cycloaddition reactions catalyzed by chiral copper complexes have been employed for the synthesis of chiral 2,3-dihydrobenzofurans. rsc.org The stereochemical outcome of these reactions is often determined by the geometry of the transition state, which is influenced by the chiral ligand.

The table below provides examples of factors influencing selectivity in benzofuran synthesis.

| Selectivity | Influencing Factors | Example Reaction |

| Regioselectivity | Steric hindrance, Electronic effects of substituents, Catalyst and ligand choice | Friedel-Crafts cyclization, nsf.gov Intramolecular Heck reaction wikipedia.org |

| Stereoselectivity | Chiral catalysts and ligands, Geometry of the transition state | Asymmetric intramolecular Heck reaction, wikipedia.org Enantioselective [3+2] cycloaddition rsc.org |

Role of Catalysts in Reaction Mechanism Acceleration and Selectivity

Catalysts play a pivotal role in modern benzofuran synthesis, not only by accelerating reaction rates but also by controlling selectivity. A wide array of catalysts, including transition metals and Lewis acids, have been employed.

Transition metal catalysts , particularly those based on palladium, copper, and nickel, are widely used. acs.org In palladium-catalyzed reactions such as the Heck and Sonogashira couplings followed by cyclization, the catalyst facilitates key steps like oxidative addition, migratory insertion, and reductive elimination. nih.govacs.org The choice of ligands coordinated to the metal center is crucial as it can influence the catalyst's activity, stability, and the selectivity of the reaction. For instance, in the intramolecular Heck reaction, different palladium sources and ligands can be screened to optimize the yield of the cyclized product. acs.org

Copper catalysts are also frequently used, often in conjunction with palladium in Sonogashira coupling reactions or as the primary catalyst in other cyclization reactions. acs.org The proposed mechanism for some copper-catalyzed reactions involves the formation of a copper acetylide intermediate, which then undergoes further transformations to yield the benzofuran ring. acs.org

Lewis acids , such as boron trifluoride diethyl etherate and iron chloride, can promote intramolecular cyclization by activating the precursor. nih.gov They typically function by coordinating to a Lewis basic site in the substrate, thereby increasing the electrophilicity of a particular carbon atom and facilitating nucleophilic attack by the phenolic oxygen or the aromatic ring. nih.gov

Brønsted acids , like polyphosphoric acid (PPA) and acetic acid, are commonly used in classical benzofuran syntheses. nih.gov They act by protonating a functional group in the precursor, which generates a reactive intermediate that can then undergo cyclization. nih.gov

The following table summarizes the roles of different types of catalysts in benzofuran synthesis.

| Catalyst Type | Role in Mechanism | Examples |

| Transition Metals (e.g., Pd, Cu, Ni) | Facilitate oxidative addition, migratory insertion, C-H activation, and reductive elimination. nih.govacs.org | Heck reaction, Sonogashira coupling, C-H functionalization |

| Lewis Acids (e.g., BF₃·OEt₂, FeCl₃) | Activate substrates by coordinating to Lewis basic sites, increasing electrophilicity. nih.gov | Intramolecular cyclization of alkynyl benzenes |

| Brønsted Acids (e.g., PPA, Acetic Acid) | Protonate functional groups to generate reactive intermediates for cyclization. nih.gov | Acid-catalyzed cyclization of acetals |

Intramolecular and Intermolecular Reaction Dynamics in Benzofuran Chemistry

The formation of the benzofuran ring in the synthesis of compounds like this compound predominantly relies on intramolecular reactions . These processes, where the reacting groups are part of the same molecule, are kinetically favored due to the proximity of the reactive centers, leading to a lower entropic barrier compared to their intermolecular counterparts.

A prime example is the intramolecular cyclization of o-alkenylphenols . This can be achieved through various catalytic systems, including transition metals and acids. The reaction involves the nucleophilic attack of the phenolic oxygen onto the activated double bond, leading to the formation of the furan ring. The dynamics of this process are influenced by the nature of the catalyst and the substitution pattern of the precursor.

Similarly, the intramolecular Heck reaction is a powerful tool for constructing the benzofuran scaffold. The reaction dynamics involve a cascade of steps occurring on the palladium catalyst, starting with the oxidative addition of an aryl halide and culminating in the formation of the C-C bond that closes the ring. wikipedia.org

While intramolecular reactions are more common for the core ring formation, intermolecular reactions play a crucial role in the synthesis of the precursors themselves. For example, the precursor to an intramolecular cyclization might be assembled through an intermolecular coupling reaction, such as a Sonogashira or Suzuki coupling, to introduce the necessary side chain onto the phenolic starting material.

Furthermore, some synthetic strategies involve a cascade of reactions that can have both intramolecular and intermolecular steps. For instance, a radical cyclization cascade can be initiated, followed by an intermolecular radical-radical coupling to construct complex benzofuran derivatives. nih.gov

The following table contrasts the key features of intramolecular and intermolecular reactions in the context of benzofuran synthesis.

| Reaction Type | Key Features | Examples in Benzofuran Synthesis |

| Intramolecular | - Reacting groups are within the same molecule. - Kinetically favored due to proximity. - Lower entropic barrier. | - Cyclization of o-alkenylphenols. - Intramolecular Heck reaction. wikipedia.org |

| Intermolecular | - Reacting groups are in different molecules. - Kinetically less favored than intramolecular counterparts. - Often used to construct precursors. | - Sonogashira or Suzuki coupling to build precursors. - Intermolecular radical-radical coupling. nih.gov |

In Vitro Biological Mechanistic Studies of 3 Benzofuran 3 Yl Propan 1 Ol Derivatives

Mechanistic Investigations of Tubulin Polymerization Inhibition

Certain benzofuran (B130515) derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making tubulin an attractive target for cancer therapy. nih.gov Mechanistic studies reveal that these compounds exert their antimitotic effects by interfering with the dynamics of microtubule assembly.

One series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives demonstrated significant tubulin polymerization inhibitory activity. nih.gov The leading compound from this series, 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide, was shown to bind to the colchicine (B1669291) binding site of tubulin. nih.gov This interaction disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. nih.gov The inhibition of tubulin polymerization ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Research into the molecular mechanism of action for other bromoalkyl and bromoacetyl derivatives of benzofurans has also identified tubulin as a primary molecular target. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Benzofuran Derivatives

| Compound Derivative | Mechanism of Action | Binding Site | Outcome |

|---|---|---|---|

| 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives | Inhibition of tubulin polymerization | Colchicine binding site | Disruption of mitotic spindle formation |

| Bromoalkyl/bromoacetyl benzofuran derivatives | Inhibition of tubulin polymerization | Not specified | Induction of apoptosis in leukemia cells |

Elucidation of Molecular Pathways for Cell Cycle Arrest and Apoptosis Induction in Cell Lines

The antiproliferative activity of 3-benzofuran-3-yl-propan-1-ol derivatives is often mediated by their ability to induce cell cycle arrest and apoptosis. nih.govnih.gov Mechanistic studies have identified specific molecular pathways that are modulated by these compounds.

A synthetic benzofuran lignan (B3055560) derivative known as Benfur has been shown to induce cell death predominantly through a p53-dependent pathway. nih.govmanipal.edu Flow cytometry analysis indicated that treatment of Jurkat T-cells with this derivative resulted in a dose- and time-dependent arrest in the G2/M phase of the cell cycle. manipal.eduresearchgate.net This arrest is associated with an increase in the levels of cell cycle regulatory proteins p21 and p27, as well as cyclin B. manipal.edu The induction of apoptosis by Benfur was observed in p53-positive cells and was linked to the activation of caspase 3. nih.govresearchgate.net

Furthermore, the inhibition of tubulin polymerization by other benzofuran derivatives also culminates in G2/M phase arrest and apoptosis. nih.gov The disruption of microtubule function activates the spindle assembly checkpoint, preventing cells from progressing into anaphase and ultimately triggering programmed cell death. nih.gov Some benzofuran derivatives have also been found to induce apoptosis through caspase-dependent pathways, involving the generation of reactive oxygen species (ROS) and dysfunction of the mitochondria and endoplasmic reticulum. mdpi.com

Mechanistic Analysis of Receptor Binding Activities (e.g., κ-Opioid Receptor and μ-Opioid Receptor Binding Affinities)

Derivatives of benzofuran have been synthesized and evaluated for their binding affinities to opioid receptors, which are key targets for pain management. jst.go.jpnih.gov The μ-opioid receptor (MOR) is primarily associated with analgesia but also with dependence, while the κ-opioid receptor (KOR) is involved in analgesia with a lower risk of dependence. jst.go.jp Therefore, developing selective KOR ligands is a promising strategy for safer analgesics. jst.go.jp

A series of novel 3,4,7-trisubstituted benzofuran derivatives were assessed for their binding to KOR and MOR. jst.go.jpnih.gov Several of these derivatives, specifically tertiary amines with an ethynyl (B1212043) group, displayed moderate but selective binding affinity for the KOR, with IC50 values ranging from 3.9 to 11 µM. jst.go.jpnih.gov Crucially, these compounds showed no measurable binding to the MOR, highlighting their potential as selective KOR ligands. jst.go.jpnih.gov The study indicated that an aryl substituent on the hydroxy group is important for KOR binding, as the parent alcohol compound showed no affinity. jst.go.jp These findings suggest that structurally simplified benzofuran derivatives can serve as lead compounds for developing non-addictive pain therapeutics. jst.go.jp

Table 2: Binding Affinities of 3,4,7-Trisubstituted Benzofuran Derivatives for Opioid Receptors

| Compound Type | κ-Opioid Receptor (KOR) Affinity (IC50) | μ-Opioid Receptor (MOR) Affinity |

|---|---|---|

| Tertiary amine derivatives (16a-e) | 3.9–11 µM | No measurable binding |

| Alcohol derivative (15) | No binding at 30 µM | No measurable binding |

Cellular and Molecular Mechanisms of Anti-inflammatory Activities in Vitro Models

Benzofuran derivatives exhibit significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. nih.govnih.gov In vitro studies using models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in uncovering these mechanisms. nih.govmdpi.com

A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.govnih.govdovepress.com Certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.govnih.gov The inhibition of these pathways leads to the downregulation of the secretion of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov The ability to scavenge NO, a free radical involved in inflammatory processes, is another proposed anti-inflammatory mechanism of benzofuran derivatives. dovepress.com

Table 3: Anti-inflammatory Mechanisms of Benzofuran Derivatives in In Vitro Models

| Mechanism | Affected Pathways/Molecules | Outcome |

|---|---|---|

| Inhibition of Inflammatory Signaling | NF-κB, MAPK (ERK, JNK, p38) | Reduced phosphorylation of pathway proteins |

| Downregulation of Pro-inflammatory Mediators | NO, COX-2, TNF-α, IL-6, IL-1β | Decreased secretion |

| Radical Scavenging | Nitric Oxide (NO) | Inhibition of NO production |

Molecular Basis of Antioxidant Effects in In Vitro Systems

The benzofuran scaffold is a key feature in many natural and synthetic compounds with antioxidant properties. nih.gov These derivatives combat oxidative stress, a condition implicated in numerous degenerative diseases, through various molecular mechanisms. mdpi.com

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, have been used to quantify the free-radical scavenging ability of these compounds. nih.govsemanticscholar.org Studies on a novel class of 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated their capacity to reduce intracellular reactive oxygen species (ROS) levels in a cellular model of neurodegeneration using differentiated SH-SY5Y cells. mdpi.com A key finding from this research was the ability of these compounds to enhance the expression of Heme Oxygenase-1 (HO-1), a pivotal enzyme in the cellular antioxidant defense system. mdpi.com The presence of one or more hydroxyl groups on the aromatic ring of the benzofuran scaffold appears to be crucial for this antioxidant activity. mdpi.com The transformation of a chroman skeleton to a benzofuran one has been reported to increase antioxidant activity. nih.govsemanticscholar.org

Mechanistic Studies of Antimicrobial Activity against Specific Pathogens (e.g., Antibacterial, Antifungal, Antitubercular, Antiviral)

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents. nih.gov In vitro studies have evaluated their efficacy against a range of pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity: Various derivatives have shown inhibitory activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium). nih.govmdpi.com Some studies have indicated that certain synthesized compounds have greater inhibitory effects on Gram-negative bacteria than on Gram-positive ones. nih.gov For instance, one aza-benzofuran derivative displayed moderate activity against S. typhimurium, E. coli, and S. aureus with MIC values of 12.5 to 25 μg/mL. mdpi.com

Antifungal Activity: The antifungal potential of benzofuran derivatives has been confirmed against yeasts like Candida albicans and other fungi such as Aspergillus niger. nih.govnih.gov Halo derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid exhibited activity against C. albicans and C. parapsilosis with MIC values of 100 μg/mL. nih.gov

Antitubercular Activity: Specific benzofuran-3-carbohydrazide derivatives have been evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strains, showing promising results with MIC values as low as 2 μg/mL for the most active compounds. nih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives

| Derivative Class | Pathogen | Activity (MIC) |

|---|---|---|

| Aza-benzofuran | S. aureus, S. typhimurium | 12.5 µg/mL |

| Aza-benzofuran | E. coli | 25 µg/mL |

| Benzofuran ketoxime | S. aureus | 0.039 µg/mL |

| Halo-benzofuranocarboxylic acid | C. albicans, C. parapsilosis | 100 µg/mL |

| Benzofuran-3-carbohydrazide | M. tuberculosis H37Rv | 2-8 µg/mL |

Mechanistic Studies of Antiproliferative Activity against Specific Cancer Cell Lines (e.g., HCT116, HeLa, HepG2, A549)

The antiproliferative effects of benzofuran derivatives have been extensively studied against a panel of human cancer cell lines, revealing their potential as anticancer agents. nih.govnih.gov The mechanisms underlying this activity often involve the inhibition of critical cellular processes, leading to reduced cell viability and proliferation.

A series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were evaluated for their antiproliferative activities against human colon carcinoma (HCT116), cervical cancer (HeLa), liver carcinoma (HepG2), and lung cancer (A549) cell lines. nih.gov One particular derivative, 17g, showed potent activity across these cell lines with IC50 values ranging from 0.57 to 5.7 μM. nih.gov The mechanism for this activity was linked to the inhibition of tubulin polymerization, which, as previously discussed, leads to cell cycle arrest and apoptosis. nih.gov

Other studies have also reported significant cytotoxic activity of various benzofuran derivatives against these cell lines. For example, a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety was investigated for its anticancer activity in HCT116 and A549 cells. ejmo.org Additionally, novel halogenated derivatives of benzofuran have shown remarkable cytotoxicity against HeLa cells. nih.gov The antiproliferative activity is often enhanced by the presence and position of specific substituents, such as halogens, on the benzofuran ring. nih.govresearchgate.net

Table 5: Antiproliferative Activity (IC50) of Benzofuran Derivatives Against Various Cancer Cell Lines

| Derivative Class/Compound | HCT116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) |

|---|---|---|---|---|

| 1-(benzofuran-3-yl)-...-triazole (Compound 17g) | 0.57 µM | 5.7 µM | 2.0 µM | 0.61 µM |

| 2-substituted benzofuran derivatives | - | - | IC50 = 12.4 µg/mL (most active) | - |

| 3-methyl-1-benzofuran derivatives | - | - | - | IC50 < 9.3 µM (most active) |

| Chalcone derivative | IC50 = 3.6 µM | - | - | IC50 = 2.85 µM |

Future Perspectives and Research Gaps in 3 Benzofuran 3 Yl Propan 1 Ol Research

Emerging Synthetic Methodologies for Novel Benzofuran-Propanol Frameworks

The development of novel and efficient synthetic routes is paramount for accessing new derivatives of 3-Benzofuran-3-yl-propan-1-ol with diverse substitution patterns. Current synthetic strategies for the benzofuran (B130515) core can be broadly categorized into the intramolecular cyclization of a benzene (B151609) derivative or the construction of a benzene ring onto a furan (B31954) precursor. divyarasayan.org Future advancements will likely focus on improving the efficiency, selectivity, and environmental footprint of these methods.

Emerging areas of interest include:

Catalytic C-H Functionalization: Cationic ruthenium-H complexes have shown promise in catalyzing the dehydrative C-H alkylation of phenols with diols to yield benzofuran derivatives, offering a direct and atom-economical approach where water is the only byproduct. divyarasayan.org Adapting such methods to incorporate a functionalized propanol (B110389) side chain could provide a streamlined route to the target framework.

Visible-Light-Mediated Catalysis: The use of visible light to promote organic reactions is a rapidly growing field. Novel synthetic pathways, such as those involving the reaction of disulfides and enynes, could be explored for constructing the benzofuran nucleus under mild conditions. nih.gov

Flow Chemistry: The application of continuous flow reaction systems, potentially using heterogeneous catalysts like palladium nanoparticles, could overcome limitations of batch processing, enabling better control over reaction parameters and facilitating safer, more scalable syntheses of o-alkynylphenols, key precursors for benzofurans. mdpi.com

Green Chemistry Approaches: The use of eco-friendly deep eutectic solvents (DES) in combination with catalysts like copper iodide for one-pot syntheses represents a sustainable direction. nih.govacs.org Such methodologies reduce reliance on volatile organic solvents and can simplify purification processes.

A summary of promising catalytic strategies for benzofuran synthesis is presented below.

| Catalytic Strategy | Key Features | Potential Application for Benzofuran-Propanol Frameworks |

| Palladium-Copper Catalysis | Utilizes Sonogashira coupling of iodophenols and terminal alkynes followed by intramolecular cyclization. nih.govacs.org | Synthesis of precursors where the propanol moiety is attached to either the phenol (B47542) or alkyne starting material. |

| Gold Catalysis | Enables efficient cycloisomerization of precursors like 2-(iodoethynyl)aryl esters or 5-aminopent-2-yn-1-ol derivatives. mdpi.comorganic-chemistry.org | Potentially useful for reactions involving propargyl alcohol derivatives that could be modified to the propanol side chain. |

| Indium(III) Halide Catalysis | Catalyzes the hydroalkoxylation of o-alkynylphenols with high regioselectivity (5-endo-dig). mdpi.comorganic-chemistry.org | Direct cyclization of precursors already containing the 3-substituted propanol chain on the alkyne. |

| Brønsted Acid Catalysis | Can mediate the cyclization of o-alkynylphenols or be used in cascade reactions to form complex fused systems. nih.govmdpi.com | Useful for final ring-closure steps under metal-free conditions. |

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough structural and electronic characterization is fundamental to understanding the properties of this compound and its derivatives. While standard techniques like 1H-NMR, 13C-NMR, and mass spectrometry are routine for structure confirmation, an integrated approach combining more advanced methods is needed for a deeper understanding. mdpi.comnih.gov

Future research should focus on:

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of protons and carbons in structurally complex derivatives, especially those with multiple chiral centers or crowded substitution patterns.

Single Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure and conformation in the solid state. dntb.gov.ua For benzofuran derivatives, it can reveal key details like the planarity of the ring system and the orientation of substituents, which is crucial for understanding intermolecular interactions. dntb.gov.ua

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. physchemres.org It can be used to predict minimum energy conformations, calculate bond lengths and angles for comparison with X-ray data, and simulate spectroscopic data (NMR, IR) to aid in structural elucidation. physchemres.org Furthermore, computational methods like Hirshfeld surface analysis can be used to quantify and visualize intermolecular interactions within crystal structures. dntb.gov.ua

| Technique | Information Gained | Future Application for Benzofuran-Propanol Research |

| 2D NMR Spectroscopy | Unambiguous connectivity and spatial relationships between atoms. | Elucidation of complex structures of novel, densely functionalized analogues. |

| X-ray Crystallography | Precise 3D structure, conformation, and intermolecular packing. | Correlating solid-state structure with physical properties and biological activity. |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, predicted spectra, reactivity descriptors. physchemres.org | Aiding structure verification, understanding reactivity, and guiding rational design. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystals. dntb.gov.ua | Understanding crystal packing forces and their influence on solid-state properties. |

Deeper Elucidation of Reaction and Biological Mechanisms through Integrated Approaches

Understanding the "how" and "why" of chemical reactions and biological activities is a critical research gap. For this compound, this means elucidating the precise mechanisms of its formation and its interaction with biological targets. An integrated approach that combines experimental and computational methods is essential for achieving this.

Reaction Mechanisms: While many synthetic methods for benzofurans exist, the detailed mechanisms are often only postulated. divyarasayan.org Future studies could use a combination of kinetic analysis, isotopic labeling experiments, and DFT calculations to map reaction pathways and identify transition states for key synthetic steps, such as the Pummerer annulation or chalcone (B49325) rearrangement strategies. divyarasayan.orgnih.gov This knowledge can lead to improved reaction conditions and better control over product selectivity.

Biological Mechanisms: Benzofuran derivatives have been investigated for a wide range of biological activities, including as anticancer agents, acetylcholinesterase inhibitors, and SIRT2 inhibitors. mdpi.comnih.govnih.gov To move beyond preliminary screening, an integrated approach is necessary. This involves combining in vitro enzymatic and cell-based assays with in silico techniques like molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding modes of compounds with their target proteins. nih.govnih.govnih.gov Ultimately, obtaining co-crystal structures of active compounds bound to their target enzymes would provide invaluable, high-resolution insight into the specific molecular interactions driving biological activity. nih.gov

Rational Design of New Benzofuran-Derived Compounds Based on Mechanistic Insights

A deep mechanistic understanding provides the foundation for the rational design of new compounds with enhanced properties. By moving away from traditional trial-and-error screening, researchers can use mechanistic insights to design molecules with improved potency, selectivity, and pharmacokinetic profiles.

The rational design cycle involves several key steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease. Benzofuran scaffolds have been successfully targeted against enzymes like PI3K, VEGFR-2, and Lysine-specific demethylase 1 (LSD1). nih.govnih.gov

Hit Identification: Discovering an initial compound, such as this compound, that shows activity against the target.

Mechanistic Studies: Using the integrated approaches described in section 7.3 (e.g., molecular docking, 3D-QSAR) to understand how the "hit" compound binds to its target. nih.govnih.govresearchgate.net

Structure-Based Design: Using the mechanistic information to design new analogues predicted to have improved interactions. For example, if docking studies show a pocket of unused space in the active site, the propanol side chain could be elongated or functionalized to occupy that space and form additional favorable interactions. Strategies like scaffold hopping or conformational restriction can also be employed. nih.gov

Synthesis and Biological Evaluation: Synthesizing the newly designed compounds using efficient and predictable methodologies (informed by reaction mechanism studies) and testing their biological activity. researchgate.net The results then feed back into the design cycle for further optimization.

This iterative process, grounded in a solid understanding of both chemical and biological mechanisms, represents the most promising future direction for unlocking the full therapeutic potential of the this compound framework and the broader class of benzofuran compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Benzofuran-3-yl-propan-1-ol with high yield?

Methodological Answer: Synthesis of this compound can be optimized using multi-step protocols. For example:

- Step 1: Acetylation of benzofuran precursors using Ac₂O, Et₃N, and DMAP in CH₂Cl₂ under reflux .

- Step 2: Alkylation or cyclization reactions with NaOAc in MeOH or Ph₃P=CH₂CO₂Et in toluene at 110°C .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., N₂) to prevent oxidation.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 3.33 ppm for methyl groups, δ 7.21-8.21 ppm for aromatic protons) .

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines single-crystal structures, with R-factors < 0.05 indicating high accuracy .

- HRMS: High-resolution mass spectrometry confirms molecular ions (e.g., [M + H]⁺ at m/z 405.12451) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR Analysis: Correlate substituent effects (e.g., methoxy vs. fluoro groups) with IC₅₀ values from enzymatic assays .

- MD Simulations: GROMACS or AMBER simulate ligand-receptor stability over 100-ns trajectories to assess binding kinetics .

Q. How can contradictory biological activity data across assay systems be resolved?

Methodological Answer: Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies include:

- Standardized Protocols: Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control groups .

- Dose-Response Curves: Validate EC₅₀ values across ≥3 independent replicates.

- Orthogonal Assays: Confirm results via ELISA (protein quantification) and qPCR (gene expression) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce acetyl or phosphate groups to enhance solubility and reduce hepatic first-pass metabolism .

- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Pharmacokinetic Profiling: LC-MS/MS quantifies plasma concentrations over 24 hours in rodent models .

Q. How are regioselectivity challenges addressed in benzofuran functionalization?

Methodological Answer:

- Directing Groups: Install –NO₂ or –OMe groups to guide electrophilic substitution at the 3-position .

- Catalytic Systems: Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at sterically hindered sites .

- DFT Calculations: Predict reaction pathways using Gaussian09 (B3LYP/6-311G**) to optimize transition states .